Methyl 3-O-benzyl-beta-D-galactopyranoside
Overview
Description
Methyl 3-O-benzyl-beta-D-galactopyranoside: is a carbohydrate derivative that has gained significant attention in scientific research It is a methylated form of galactopyranoside, where the hydroxyl group at the third position is substituted with a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-O-benzyl-beta-D-galactopyranoside typically involves the protection of hydroxyl groups followed by selective benzylation. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-O-benzyl-beta-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, in solvents like dichloromethane (DCM) or water.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Methyl 3-O-benzyl-beta-D-galactopyranoside is used as a building block in the synthesis of more complex carbohydrate molecules. It serves as a precursor for the preparation of glycosides and other carbohydrate derivatives.
Biology: In biological research, this compound is utilized to study carbohydrate-protein interactions. It is often employed in the synthesis of glycomimetics, which are molecules that mimic the structure and function of carbohydrates.
Mechanism of Action
The mechanism of action of Methyl 3-O-benzyl-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and proteins. The benzyl group enhances its binding affinity to these targets, allowing it to effectively inhibit their activity. For instance, it can bind to the carbohydrate recognition domains of galectin proteins, preventing their interaction with natural ligands and thereby modulating cellular processes like cell adhesion and signaling .
Comparison with Similar Compounds
Methyl beta-D-galactopyranoside: Lacks the benzyl group, making it less effective in binding to certain molecular targets.
Methyl 2,3,4-tri-O-benzyl-beta-D-galactopyranoside: Contains additional benzyl groups, which may enhance binding affinity but also increase steric hindrance.
Uniqueness: Methyl 3-O-benzyl-beta-D-galactopyranoside is unique due to its selective benzylation at the third position, which provides a balance between binding affinity and molecular size. This makes it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c1-18-14-12(17)13(11(16)10(7-15)20-14)19-8-9-5-3-2-4-6-9/h2-6,10-17H,7-8H2,1H3/t10-,11+,12-,13+,14-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGLQICHRQGRDX-XHJNMGKDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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